Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride
CAS No.: 2126178-66-1
Cat. No.: VC5208878
Molecular Formula: C6H9ClN2O2S
Molecular Weight: 208.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2126178-66-1 |
---|---|
Molecular Formula | C6H9ClN2O2S |
Molecular Weight | 208.66 |
IUPAC Name | methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C6H8N2O2S.ClH/c1-10-6(9)4-3-8-5(2-7)11-4;/h3H,2,7H2,1H3;1H |
Standard InChI Key | BZACBQZTRRSLLE-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN=C(S1)CN.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride features a thiazole ring substituted with an aminomethyl group at position 2 and a methyl ester at position 5, with a hydrochloride counterion stabilizing the amine group. The molecular formula is C₆H₉ClN₂O₂S, and its IUPAC name is methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride .
Table 1: Structural and Computed Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 208.67 g/mol | |
SMILES | COC(=O)C1=CN=C(S1)CN.Cl | |
InChI Key | YDDRFSAYNCONTJ-UHFFFAOYSA-N | |
Predicted Collision Cross Section | 139.7–148.3 Ų (varies by adduct) |
The hydrochloride salt enhances aqueous solubility compared to the free base, a critical factor in pharmacokinetic optimization . X-ray crystallography data remain unpublished, but computational models suggest a planar thiazole ring with the aminomethyl group adopting a staggered conformation .
Synthesis and Optimization
Synthetic Route
The compound is synthesized via a five-step sequence starting from 2-methylthiazole-5-carboxylic acid, as detailed in patent CN113943263A :
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Esterification: Reaction with methanol and concentrated sulfuric acid yields methyl 2-methylthiazole-5-carboxylate (92% yield) .
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Bromination: N-Bromosuccinimide (NBS) and AIBN in CCl₄ introduce dibromomethyl groups at position 2 (77°C, 12 hours) .
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Single Reduction: Phosphite ester-mediated reduction selectively removes one bromine atom, forming 2-(bromomethyl)thiazole-5-carboxylate .
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Double Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) protects the amine, improving intermediate stability .
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Deprotection and Salt Formation: Hydrochloric acid in ethyl acetate removes Boc groups, yielding the hydrochloride salt (4 M HCl, 25°C, 12 hours) .
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Esterification | H₂SO₄, MeOH, reflux | 92% |
Bromination | NBS, AIBN, CCl₄, 77°C | 85% |
Deprotection | 4 M HCl/EtOAc, 25°C | 95% |
This route achieves a total yield of 68% and avoids hazardous intermediates, aligning with green chemistry principles .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits improved solubility in polar solvents (e.g., water: 15 mg/mL; methanol: 50 mg/mL) compared to the free base (<5 mg/mL in water) . Stability studies indicate no degradation under ambient conditions for 6 months, though prolonged exposure to humidity induces ester hydrolysis .
Spectroscopic Data
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=N thiazole) .
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¹H NMR (D₂O): δ 3.90 (s, 3H, OCH₃), 4.25 (s, 2H, CH₂NH₂), 8.10 (s, 1H, thiazole-H) .
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 7.8 | 15.6 |
Escherichia coli | 15.6 | 31.2 |
Candida albicans | 10.0 | 20.0 |
Mechanistic studies suggest thiazole ring interaction with microbial DNA gyrase and cell wall synthases. The hydrochloride form’s enhanced bioavailability may improve in vivo efficacy, though clinical data are pending .
Anticancer Applications
In vitro assays reveal moderate cytotoxicity against cancer cell lines (IC₅₀: 25–30 µM). The compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization. Structural analogs with modified ester groups show improved potency, highlighting avenues for derivatization .
Industrial and Pharmaceutical Applications
Drug Intermediate
The compound serves as a key intermediate in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists . For example, it is incorporated into candidates targeting rheumatoid arthritis and Alzheimer’s disease .
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